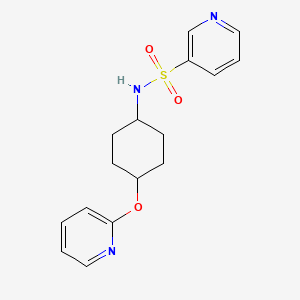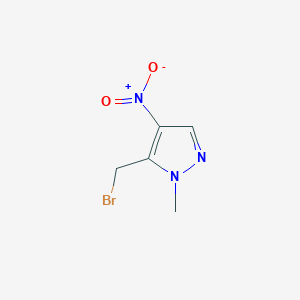
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a novel organic compound that has gained attention for its unique chemical properties and potential applications across various fields, including chemistry, biology, medicine, and industry. The compound's distinct structure, featuring a combination of pyridine and sulfonamide groups, contributes to its versatility in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide typically involves a multi-step process. One common route starts with the preparation of the pyridin-2-yloxy group, which is then attached to a cyclohexyl ring through an ether linkage. The cyclohexyl ring is further functionalized to introduce the sulfonamide group at the pyridine-3 position.
The reaction conditions for this synthesis often include:
Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the reactions.
Temperature: Reaction temperatures can vary, typically ranging from room temperature to 100°C, depending on the specific step.
Industrial Production Methods: For large-scale industrial production, the process may be optimized for efficiency and cost-effectiveness. This could involve:
High-throughput synthesis techniques to increase yield and reduce reaction times.
Continuous flow reactors to enhance reaction control and scalability.
Use of renewable or less hazardous reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound's functional groups can participate in substitution reactions with nucleophiles or electrophiles.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like triethylamine (Et3N).
Oxidation products may include oxidized derivatives of the pyridine or cyclohexyl groups.
Reduction products might involve the conversion of sulfonamide groups to amines.
Substitution reactions can lead to a variety of functionalized derivatives, depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new catalysts, ligands, and organic materials.
Biology and Medicine: In biology and medicine, this compound's sulfonamide group is of particular interest due to its potential as an antimicrobial agent. Researchers are exploring its use in designing drugs that target specific enzymes or receptors involved in various diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate conversion and disrupting biological pathways. The pyridine and sulfonamide groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(pyridin-2-yloxy)cyclohexylamine
N-cyclohexylpyridine-3-sulfonamide
Pyridine-2-sulfonamide derivatives
Uniqueness: Compared to similar compounds, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide stands out due to its combination of structural features, such as the 1r,4r-cyclohexyl configuration and the presence of both pyridine and sulfonamide groups. This unique arrangement enhances its versatility and reactivity in various chemical and biological contexts.
This compound’s unique structure and functional groups make it a versatile and valuable asset in scientific research and industrial applications. Its potential to interact with a wide range of targets opens up possibilities for developing innovative solutions in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-4-3-10-17-12-15)19-13-6-8-14(9-7-13)22-16-5-1-2-11-18-16/h1-5,10-14,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTYSYHIFVRCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)

![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/new.no-structure.jpg)




![1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2940745.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2940748.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
